molecular formula C18H18ClN5OS B2383090 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 872860-37-2

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2383090
CAS No.: 872860-37-2
M. Wt: 387.89
InChI Key: XZXPHYZGIHNQEU-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step reactions. Reaction conditions often involve the use of catalysts and solvents such as acetonitrile and methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction through the use of efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its ability to interact with various biological targets.
  • Chlorophenyl substituent : Enhances lipophilicity and may influence receptor binding.
  • Piperidine moiety : Often associated with neuroactive properties.

The compound’s molecular formula is C15H16ClN5SC_{15}H_{16}ClN_5S with a molecular weight of approximately 335.84 g/mol.

1. Adenosine Receptor Affinity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant affinity for A1 adenosine receptors. The presence of the 3-chlorophenyl group in this compound enhances its binding affinity compared to other derivatives. A study utilizing a radiolabeled binding assay demonstrated that compounds with similar structures showed promising A1 receptor affinity, suggesting potential applications in treating conditions like cardiovascular diseases and neurological disorders .

2. Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been recognized for their anticancer properties. The compound under discussion has shown efficacy against various cancer cell lines through mechanisms involving inhibition of signaling pathways critical for tumor growth. Specifically, it may inhibit kinases such as p70S6K and Akt, which are pivotal in cancer cell proliferation .

3. Enzyme Inhibition

The biological activity also includes enzyme inhibition capabilities:

  • Acetylcholinesterase (AChE) : Compounds containing piperidine have been evaluated for their AChE inhibitory activity, which is relevant for treating Alzheimer's disease .
  • Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in managing infections caused by urease-producing bacteria .

Case Studies

Several case studies highlight the compound's biological activity:

  • Study on Anticancer Properties : In vitro studies demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Adenosine Receptor Study : A comparative analysis of various pyrazolo[3,4-d]pyrimidines indicated that the introduction of different substituents at the N1 position can modulate receptor affinity. The 3-chlorophenyl substitution resulted in enhanced binding to A1 receptors compared to other alkyl or aryl groups .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-13-5-4-6-14(9-13)24-17-15(10-22-24)18(21-12-20-17)26-11-16(25)23-7-2-1-3-8-23/h4-6,9-10,12H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXPHYZGIHNQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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